Triiodo(trifluoromethyl)germane

vibrational spectroscopy force constants organogermanium

Triiodo(trifluoromethyl)germane [CF₃GeI₃, CAS 1512-08-9] is a mixed organogermanium halide featuring one electron-withdrawing trifluoromethyl (–CF₃) ligand and three iodine atoms coordinated to a germanium(IV) center. The combination of the strongly inductively withdrawing CF₃ group with three highly polarizable Ge–I bonds creates a distinctive electronic environment at germanium.

Molecular Formula CF3GeI3
Molecular Weight 522.35 g/mol
CAS No. 1512-08-9
Cat. No. B073911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiodo(trifluoromethyl)germane
CAS1512-08-9
SynonymsTRIFLUOROMETHYLTRIIODOGERMANE
Molecular FormulaCF3GeI3
Molecular Weight522.35 g/mol
Structural Identifiers
SMILESC(F)(F)(F)[Ge](I)(I)I
InChIInChI=1S/CF3GeI3/c2-1(3,4)5(6,7)8
InChIKeyLRIZKSDJWVSDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triiodo(trifluoromethyl)germane (CAS 1512-08-9): Organogermanium Reagent Procurement & Selection Overview


Triiodo(trifluoromethyl)germane [CF₃GeI₃, CAS 1512-08-9] is a mixed organogermanium halide featuring one electron-withdrawing trifluoromethyl (–CF₃) ligand and three iodine atoms coordinated to a germanium(IV) center [1]. The combination of the strongly inductively withdrawing CF₃ group with three highly polarizable Ge–I bonds creates a distinctive electronic environment at germanium. This compound belongs to the CF₃GeX₃ series (X = F, Cl, Br, I) and serves as a versatile precursor in organogermanium synthesis, clathrochelate capping chemistry, and materials research [2].

Why Generic Organogermanium Substitution Is Not Valid for CF₃GeI₃


Triiodo(trifluoromethyl)germane cannot be interchanged with other organogermanium halides such as methyltriiodogermane (CH₃GeI₃), germanium tetraiodide (GeI₄), or tris(trifluoromethyl)germanium iodide ((CF₃)₃GeI) without fundamentally altering reaction outcomes. The CF₃GeI₃ framework simultaneously provides three labile Ge–I sites for nucleophilic displacement or cross-linking while the single CF₃ group withdraws electron density from germanium, enhancing Lewis acidity compared to alkyl-substituted analogs [1]. Spectroscopic force-constant data demonstrate that the Ge–C bond in CF₃GeI₃ is substantially weaker than in methylgermanes (f(GeC) ≈ 2.08 N cm⁻¹ vs. 2.25–2.27 N cm⁻¹ for (CF₃)₂GeH₂/(CF₃)₃GeH), confirming the structural consequences of mixed CF₃/I substitution [2]. The iodine stoichiometry directly governs cross-linking capacity, making CF₃GeI₃ capable of forming three covalent linkages per molecule—a feature absent in mono-iodo analogs such as (CF₃)₃GeI. The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation Evidence for Triiodo(trifluoromethyl)germane: Comparative Data Guide


Ge–C Stretching Force Constant: CF₃GeI₃ Exhibits a Uniquely Weak Ge–C Bond

Normal coordinate analysis of CF₃GeX₃ (X = F, Cl, Br, I) reveals that the Ge–C stretching force constant for CF₃GeI₃ is 2.08 N cm⁻¹, the lowest within the series [1]. This is significantly smaller than both the CF₃GeF₃ value of 2.50 N cm⁻¹ and the force constants reported for methylgermanes such as (CF₃)₂GeH₂ (2.25 N cm⁻¹) and (CF₃)₃GeH (2.27 N cm⁻¹) [2]. The weakened Ge–C bond in CF₃GeI₃ reflects the combined electron-withdrawing effect of the CF₃ group and the steric/electronic influence of three heavy iodine substituents, distinguishing it from both perfluorinated and alkyl-substituted analogs.

vibrational spectroscopy force constants organogermanium normal coordinate analysis

Lewis Acidity and Hypercoordination Capacity: CF₃GeI₃ vs. Non-Fluorinated Organogermanes

Trifluoromethyl-substituted germanes exhibit markedly enhanced Lewis acidity relative to non-fluorinated organogermanes due to the strong electron-withdrawing effect of the CF₃ group [1]. The trifluoromethylgermanium framework reacts with hard bases such as F⁻ and amines to form stable penta- and hexacoordinated complexes (e.g., (CF₃)₃GeF₂⁻, (CF₃)₄GeF₂²⁻), whereas analogous methylgermanes show negligible affinity for such coordination [1]. For CF₃GeI₃, the three iodine substituents provide leaving-group liability that facilitates hypercoordinate complex formation without the competing Ge–F bridging dimerization observed for CF₃GeF₃ [2]. The pKa of the related (CF₃)₃GeH (2.7) underscores the acidifying power of CF₃ substituents on germanium [1].

Lewis acidity fluoride affinity organogermanium hypercoordinate complexes

Unique Clathrochelate Capping Function: IGe(CF₃)₃ Delivers Monomeric Ge-Capped Complexes Unattainable with GeI₄

IGe(CF₃)₃ (the tris(trifluoromethyl) analog) and closely related CF₃GeI₃-type reagents serve as effective capping agents for the synthesis of monomeric germanium(IV)-capped clathrochelates, as demonstrated by the template condensation of dioximes with IGe(CF₃)₃ on Fe²⁺ ions [1]. This is a critical differentiation: whereas germanium tetrahalides (GeI₄, GeCl₄) and H₂GeO₃ produce only polymeric clathrochelate networks with Group IV elements, the trifluoromethyl-substituted germanium iodide yields discrete monomeric mono- and binuclear complexes [1]. The monomeric products were unambiguously characterized by ⁵⁷Fe Mössbauer spectroscopy and UV spectra, confirming trigonal-antiprismatic Fe²⁺ coordination geometry [1]. Transmetallation of antimony-capped precursors with IGe(CF₃)₃ also generates mixed boron–germanium-capped iron(II) and bis-germanium-capped cobalt(III) clathrochelates [2].

clathrochelate capping agent iron(II) complexes germanium(IV) macrobicyclic

Ge–I Bond Lability in Radical Polymerization: CF₃GeI₃ as a Latent Iodine Source with Tunable Activation

Organogermanium triiodides participate in reversible chain transfer catalyzed polymerizations (RTCPs) as latent iodine sources that regulate radical concentration through reversible activation of dormant chains [1]. The pseudo-first-order activation rate constant (kₐcₜ) for styrene polymerization at 80 °C using p-tolyl germanium triiodide (tolyl-GeI₃) was measured and found to occupy an intermediate position between PI₃ (slowest) and GeI₄ (fastest) in the series: PI₃ < tolyl-GeI₃ < NIS < SnI₄ < GeI₄ [1]. This intermediate kₐcₜ is significant because it avoids the excessively fast activation of GeI₄ (which leads to uncontrolled radical flux and broadening of molecular weight distribution) while providing sufficient catalytic activity for practical polymerization rates [1]. CF₃GeI₃, by analogy with tolyl-GeI₃, is expected to offer further tunability through the electron-withdrawing CF₃ group, which modifies the Ge–I bond dissociation energy and thus the activation kinetics.

reversible chain transfer polymerization germanium catalyst living radical polymerization iodine transfer

Physicochemical Property Differentiation: Boiling Point and Refractive Index of CF₃GeI₃ vs. CH₃GeI₃ and (CF₃)₃GeI

The physicochemical properties of CF₃GeI₃ reflect its mixed CF₃/I substitution pattern and distinguish it from both the per-alkyl analog CH₃GeI₃ and the per-CF₃ analog (CF₃)₃GeI. CF₃GeI₃ has a boiling point of 42 °C (at reduced pressure, 0 mm Hg; estimated 221 °C at 760 mmHg) and a refractive index of n = 1.6571 . In contrast, (CF₃)₃GeI boils at 72 °C (lit.) with a density of 2.074 g/mL at 25 °C and n²⁰/D = 1.351 [1]. The higher boiling point and refractive index of CF₃GeI₃ are consistent with its higher molecular weight (522.36 g/mol vs. 406.56 g/mol for (CF₃)₃GeI), the presence of polarizable iodine atoms, and stronger intermolecular dispersion forces. CH₃GeI₃ (MW 468.39) has a reported boiling point of 104 °C, illustrating that the CF₃-for-CH₃ substitution substantially alters volatility [2].

physicochemical properties boiling point refractive index organogermanium halides

Hydrogenation Chemistry: CF₃GeI₃ as a Substrate for Selective Hydride Reduction to Mixed Hydrido-Iodo (Trifluoromethyl)germanes

The hydrogenation of (CF₃)ₙGeX₄₋ₙ (X = halogen) with NaBH₄ in acidic medium provides selective access to partially hydrogenated (trifluoromethyl)germanes, e.g., CF₃GeHₙX₃₋ₙ and (CF₃)₂GeHₙX₂₋ₙ [1]. CF₃GeI₃ serves as the starting substrate for generating the CF₃GeHₙI₃₋ₙ series (n = 1–3), enabling stepwise replacement of iodine by hydrogen. This controlled reduction is not accessible with CF₃GeF₃, where the strong Ge–F bond resists hydride substitution, nor with CH₃GeI₃, where the electron-donating methyl group alters the reduction potential at germanium. The deuteration analog using NaBD₄/D₃PO₄ yields isotopically labeled species in reasonable purity, providing an entry to deuterated (trifluoromethyl)germanes for mechanistic and spectroscopic studies [1].

hydrogenation hydridogermanes NaBH4 reduction organogermanium synthesis

Recommended Application Scenarios for Triiodo(trifluoromethyl)germane Based on Quantitative Evidence


Synthesis of Monomeric Germanium-Capped Clathrochelate Complexes

CF₃GeI₃ is the reagent of choice for capping iron(II) and cobalt(III) tris-dioximate clathrochelates with germanium(IV)-containing groups. The published evidence demonstrates that only CF₃-substituted germanium iodides deliver monomeric, structurally characterizable capping products, whereas GeI₄, GeCl₄, and H₂GeO₃ produce intractable polymeric networks [1]. Researchers should specify CF₃GeI₃ (or its tris(trifluoromethyl) analog IGe(CF₃)₃) for template condensation reactions with dioximes and oximehydrazonates on Fe²⁺ or Co³⁺ templates, with characterization by ⁵⁷Fe Mössbauer, UV–vis, and X-ray crystallography confirming successful monomeric capping [1][2].

Precursor for Stepwise Synthesis of Mixed Hydrido-Iodo (Trifluoromethyl)germanes

When the synthetic objective is to generate CF₃GeHₙI₃₋ₙ (n = 1–3) or deuterated isotopologues, CF₃GeI₃ is the required starting material. NaBH₄/H⁺ reduction proceeds selectively at Ge–I bonds while preserving the CF₃–Ge linkage, a transformation not feasible with CF₃GeF₃ due to Ge–F bond inertness [1]. The resulting hydridogermanes serve as versatile intermediates for further alkylation, halogen exchange, or CF₂ insertion reactions. Procurement planning should stock CF₃GeI₃ as the entry point to this entire class of mixed (trifluoromethyl)germanes [1].

Controlled Radical Polymerization with Tailored Activation Kinetics

For reversible chain transfer catalyzed polymerizations (RTCPs) requiring intermediate activation rates, organogermanium triiodides of the GeI₃ type provide balanced catalytic activity. The kinetic data show that tolyl-GeI₃ (structurally analogous to CF₃GeI₃ in iodine stoichiometry) occupies a middle-ground kₐcₜ between overly slow PI₃ and excessively fast GeI₄ at 80 °C in styrene [1]. CF₃GeI₃ is expected to offer further kinetic tuning via the electron-withdrawing CF₃ substituent. Polymer chemists optimizing molecular weight distribution should evaluate CF₃GeI₃ as a candidate RTCP catalyst when GeI₄ leads to unacceptable polydispersity [1].

Lewis Acid Catalysis Leveraging Hypercoordinate Germanium Centers

The CF₃ substituent on CF₃GeI₃ enhances Lewis acidity at germanium, enabling the formation of penta- and hexacoordinate adducts with fluoride and amines that are inaccessible with alkyl-substituted germanes [1]. Unlike CF₃GeF₃, which dimerizes through Ge–F–Ge bridges, CF₃GeI₃ avoids self-association due to iodine's lower bridging tendency, making it a cleaner Lewis acid source for fluoride abstraction and anion-recognition applications [2]. Procurement for Lewis acid catalysis studies should prefer CF₃GeI₃ over CF₃GeF₃ when monomeric active species are required [2].

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